![molecular formula C22H21N3O2 B4927030 N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide
Overview
Description
N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide, also known as MPDP, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting COX-2, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has also been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. In addition, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in experiments. However, one limitation of using N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide. One direction is to further investigate its mechanism of action, which may help to identify new therapeutic targets for the treatment of pain and inflammation. Another direction is to study its potential use as a herbicide in agriculture, as well as its potential use as a dye in textile industries. Overall, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide is a promising compound that has the potential to be used in a variety of applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide involves the reaction of 3-methyl-4-[(2-methylphenyl)diazenyl]aniline with 2-phenoxyacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization. This method has been successfully used to produce N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide with high yield and purity.
Scientific Research Applications
N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plant species. In environmental science, N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide has been studied for its potential use as a dye for textile industries, as it has been shown to have good color fastness and stability.
properties
IUPAC Name |
N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-8-6-7-11-20(16)24-25-21-13-12-18(14-17(21)2)23-22(26)15-27-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRJPJKZBOZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038971 | |
Record name | Acetamide, N-[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide | |
CAS RN |
332414-49-0 | |
Record name | Acetamide, N-[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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